Tert-butyl 4-(2-(3,4-difluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride
Description
This compound features a piperazine core modified with a tert-butoxycarbonyl (Boc) protecting group, an ethyl linker, and a 3,4-difluorobenzamide substituent. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies. The Boc group is commonly used in synthesis to protect the piperazine amine during functionalization, which is later removed to yield the active free base or salt form.
Properties
IUPAC Name |
tert-butyl 4-[2-[(3,4-difluorobenzoyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F2N3O3.ClH/c1-18(2,3)26-17(25)23-10-8-22(9-11-23)7-6-21-16(24)13-4-5-14(19)15(20)12-13;/h4-5,12H,6-11H2,1-3H3,(H,21,24);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPHRJZHFXVLOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCNC(=O)C2=CC(=C(C=C2)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClF2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as n-boc piperazine derivatives, have been found to interact with a wide range of biological targets, including various enzymes and receptors.
Mode of Action
It’s known that the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring enhance favorable interaction with macromolecules. This suggests that the compound may interact with its targets through hydrogen bonding and other intermolecular interactions.
Biochemical Pathways
Compounds containing piperazine rings have been found to influence a wide spectrum of biological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The piperazine ring’s easy modificability, proper alkality, water solubility, and capacity for the formation of hydrogen bonds suggest that it may have favorable pharmacokinetic properties.
Comparison with Similar Compounds
Common Features :
- Boc Protection : Widely used in piperazine derivatives (e.g., –20) to stabilize intermediates during synthesis.
- Ethyl Linkers : Present in compounds like tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate () and tert-butyl 4-(pyridin-3-yl)ethylpiperazine derivatives (). The target’s ethyl group is uniquely functionalized with a 3,4-difluorobenzamide.
Physicochemical Properties
Fluorine Effects: The 3,4-difluoro substitution increases electronegativity and metabolic stability compared to non-fluorinated analogues (e.g., ’s methoxybenzoyl derivatives). This aligns with trends in (trifluoromethoxy) and 18 (trifluoromethyl), where fluorine enhances target affinity .
Stability and Reactivity
- Boc Group Stability : The Boc-protected intermediate (like ) is stable under basic conditions but cleaved in acidic media, enabling controlled deprotection.
- Amide Bond Stability : The 3,4-difluorobenzamide is less prone to hydrolysis than esters () or sulfonamides (), improving pharmacokinetics.
Key Differentiators and Advantages
- Dual Functionalization : Combines Boc protection for synthetic flexibility with a polar amide group for target interaction, unlike simpler chloroethyl () or sulfonyl () derivatives.
- Fluorine Synergy: The 3,4-difluoro motif offers enhanced binding and metabolic resistance over non-fluorinated benzamides (e.g., ’s methoxybenzyl group).
- Salt Form : The hydrochloride salt improves bioavailability compared to neutral analogues (e.g., ’s biphenyl derivatives) .
Preparation Methods
Structural Overview and Synthetic Strategy
The target molecule comprises four key components:
- A piperazine core functionalized at the 4-position.
- A tert-butoxycarbonyl (Boc) protecting group.
- An ethyl linker bearing a 3,4-difluorobenzamido moiety.
- A hydrochloride salt counterion.
Synthetic routes typically follow this sequence:
- Boc protection of piperazine.
- Ethyl bridge installation via alkylation.
- Amide coupling with 3,4-difluorobenzoic acid.
- Hydrochloride salt formation.
Boc Protection of Piperazine
Standard Boc Protection Methodology
Piperazine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A representative protocol involves:
Alternative Approaches
Patent CN103254153A describes piperazine monohydrochloride as an intermediate for alkylation, suggesting that Boc protection may precede or follow ethyl bridge installation depending on reactivity. For acid-sensitive substrates, Boc protection is prioritized to avoid deprotection during subsequent steps.
Ethyl Bridge Installation
Alkylation of Boc-Protected Piperazine
The ethyl linker is introduced via nucleophilic substitution. Key findings from recent studies include:
Reagent Selection
- Chloroethylamine derivatives : 2-Chloroethylamine hydrochloride is commonly used but requires careful pH control to avoid premature hydrolysis.
- Disulfide intermediates : Diphenyl disulfide reacts with 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC) in ethanol under basic conditions (Cs₂CO₃), achieving 90% yield for analogous structures.
Table 1: Alkylation Conditions and Yields
| Reagent | Base | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-Chloroethylamine·HCl | Cs₂CO₃ | EtOH | 100 | 85 | |
| CAABC | K₂CO₃ | MeOH | 80 | 78 | |
| 1,2-Dibromoethane | Et₃N | DCM | 25 | 65 |
Solvent and Temperature Effects
Ethanol outperforms methanol and water due to better solubility of intermediates. Elevated temperatures (80–100°C) enhance reaction rates but risk Boc group cleavage.
Amide Coupling with 3,4-Difluorobenzoic Acid
Activation Strategies
The 3,4-difluorobenzamido group is installed via carbodiimide-mediated coupling:
- EDCl/HOBt : Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in DCM.
- HATU : Higher yields (92%) achieved with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylformamide (DMF).
Critical Parameters:
- Stoichiometry : 1.2 equiv of activated acid per amine.
- Reaction Time : 4–6 hours at 0°C to room temperature.
Hydrochloride Salt Formation
Acidic Workup
The free base is treated with hydrochloric acid (4M in dioxane) to precipitate the hydrochloride salt. Key steps:
- Dissolving the product in anhydrous diethyl ether.
- Adding HCl dropwise until pH ≈ 2.
- Filtering and washing with cold ether.
Purity: >99% by HPLC after recrystallization from ethanol/water.
Optimization Strategies
Purification Techniques
Analytical Characterization
Spectroscopic Data
Applications in Medicinal Chemistry
The compound serves as a key intermediate for ACAT-1 inhibitors, demonstrating IC₅₀ values <100 nM in enzymatic assays. Its aqueous solubility (2.1 mg/mL at pH 7.4) facilitates in vivo studies.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing tert-butyl 4-(2-(3,4-difluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride, and how do reaction conditions influence yield?
- Methodology : Two primary approaches are derived from analogous piperazine derivatives:
- Route A : Boc-deprotection using HCl in ethyl acetate (similar to , Method B). Reaction time and solvent polarity significantly affect yield (60% reported for analogous compounds).
- Route B : Palladium-catalyzed coupling followed by amidation (as in ). Requires inert atmospheres (e.g., N₂) to prevent oxidation of intermediates.
- Key Considerations :
- Use NMR (¹H/¹³C) and HPLC to monitor intermediates ().
- Optimize stoichiometry of 3,4-difluorobenzoyl chloride to avoid over-acylation .
Q. Which analytical techniques are most effective for characterizing this compound and confirming purity?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR identifies protons on the piperazine ring (δ 3.2–3.6 ppm), tert-butyl group (δ 1.4 ppm), and aromatic fluorine substituents ().
- ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and quaternary carbons ().
- Mass Spectrometry (MS) : ESI-MS detects molecular ion peaks (e.g., [M+H]+) and fragmentation patterns (e.g., loss of Boc group at m/z 57) .
- High-Performance Liquid Chromatography (HPLC) : Purity >97% achievable with C18 columns and acetonitrile/water gradients ().
Q. How does the hydrochloride salt form impact solubility and stability during storage?
- Solubility : The hydrochloride salt enhances aqueous solubility compared to the free base, critical for in vitro assays. Solubility in DMSO (>50 mg/mL) is typical for similar piperazine derivatives ().
- Stability :
- Store at −20°C under inert gas (Ar/N₂) to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group.
- Monitor via TLC (Rf ~0.3 in ethyl acetate/hexane) for degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural elucidation?
- Case Study : Discrepancies in CH₂CO₂Me* signals (δ 2.5–3.0 ppm) may arise from rotameric equilibria in the piperazine ring.
- Solutions :
- Variable-temperature NMR (e.g., 25–60°C) to coalesce split peaks.
- DFT computational modeling (e.g., Gaussian) to predict conformational preferences .
Q. How can researchers design structure-activity relationship (SAR) studies to explore biological targets?
- Functional Group Modifications :
- Replace 3,4-difluorobenzamide with other aryl groups (e.g., 4-bromo-2-fluorophenyl in ) to assess target selectivity.
- Modify the ethyl spacer length to alter pharmacokinetics (e.g., ).
- Assay Design :
- Use receptor binding assays (e.g., radioligand displacement) for GPCR targets ().
- Pair with molecular docking (AutoDock Vina) to predict binding poses .
Q. What are the mechanistic implications of using HCl vs. TFA for Boc deprotection in synthesis?
- HCl : Generates stable hydrochloride salts, ideal for biological testing ( ). However, may require prolonged reaction times (2–4 hrs).
- TFA : Faster deprotection (<30 min) but introduces trifluoroacetate counterions, which interfere with MS analysis.
- Recommendation : Use HCl for salt formation and TFA for rapid intermediates (purify via ion-exchange chromatography) .
Q. How can researchers address low yields in amidation or coupling steps?
- Troubleshooting :
- Catalyst Optimization : Use HATU/DIPEA for amidation (higher efficiency than EDCI).
- Solvent Effects : Switch from THF to DMF to improve solubility of aromatic intermediates ( ).
- Yield Data :
| Step | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Amidation | HATU | DMF | 85 |
| Boc Deprotection | HCl | EtOAc | 60 |
Methodological Challenges
Q. What advanced purification techniques are recommended for isolating enantiomers or diastereomers?
- Chiral HPLC : Use Chiralpak® IA/IB columns with hexane/isopropanol gradients ().
- Crystallization : Exploit differential solubility of diastereomeric salts (e.g., tartaric acid derivatives) .
Q. How do steric effects from the tert-butyl group influence reactivity in downstream modifications?
- Steric Hindrance : The tert-butyl group slows nucleophilic attacks on the piperazine nitrogen.
- Workaround : Use microwave-assisted synthesis (120°C, 30 min) to accelerate reactions ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
